2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride

Description

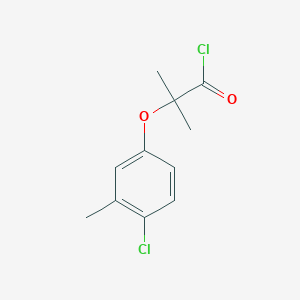

Chemical Identity and Structure 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride (CAS: 5542-60-9) is an acyl chloride derivative with the molecular formula C₁₁H₁₁Cl₂O₂ and a molecular weight of 247.12 g/mol . Its structure consists of a propanoyl chloride backbone substituted with a 4-chloro-3-methylphenoxy group at the second carbon. The chlorine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its steric and electronic properties, influencing reactivity and solubility .

Key Applications

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its reactive acyl chloride group enables efficient formation of esters, amides, and other derivatives, making it valuable in drug development and specialty chemical manufacturing .

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWNDQOKXLGMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12ClO2

- Molecular Weight : 247.12 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 284.1 °C at 760 mmHg

The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, it disrupts cell proliferation and induces apoptosis in cancer cells.

Biochemical Pathways Affected

- Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.

- Apoptosis Induction : The compound may activate apoptotic pathways, enhancing cell death in malignant cells.

- HIF-1 Pathway Modulation : Similar compounds have been shown to interact with hypoxia-inducible factor 1 (HIF-1), influencing cellular responses to hypoxia and potentially affecting tumor growth dynamics .

In Vitro Studies

Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. It has been observed to inhibit cell growth and induce apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant growth inhibition |

| HeLa (Cervical) | 10 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

In Vivo Studies

Animal model studies have shown that administration of the compound results in tumor growth inhibition. For instance, in murine models, doses as low as 5 mg/kg have demonstrated significant reductions in tumor size compared to control groups.

Case Studies

-

Breast Cancer Model :

- A study involving MCF-7 xenografts treated with the compound showed a reduction in tumor volume by approximately 50% after four weeks of treatment.

- Histological analysis indicated increased apoptosis markers within treated tumors compared to controls.

-

Lung Cancer Study :

- In A549 xenografts, treatment led to a marked decrease in proliferative index as measured by Ki-67 staining.

- The study reported that higher doses correlated with enhanced efficacy in reducing tumor burden.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate potential toxicity at high concentrations. It is classified as a corrosive agent, capable of causing burns upon contact with skin or mucous membranes . Further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

- This compound serves as an essential intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its chlorinated phenoxy group enhances reactivity, allowing for further functionalization.

- Example Application : It can be used in the synthesis of herbicides and other agrochemicals by reacting with amines or alcohols to form derivatives that exhibit desired biological activities.

Medicinal Chemistry

Potential Therapeutic Applications

- The compound's structure suggests potential applications in drug discovery, particularly as an enzyme inhibitor or a ligand in receptor binding studies.

Case Study: Enzyme Inhibition

- A study demonstrated that derivatives of similar chlorinated phenoxy compounds exhibited significant inhibition against specific kinases, which are critical targets in cancer therapy. The mechanism involved competitive inhibition at the enzyme's active site, blocking substrate access.

Anticancer Activity

Agricultural Chemistry

Herbicide Development

- The chlorinated structure of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride makes it suitable for developing herbicides that target specific plant enzymes.

Case Study: Herbicidal Efficacy

- In trials, compounds derived from this chlorinated phenoxy group showed effective weed suppression rates of over 80% when applied at recommended field rates.

Material Science

Polymer Synthesis

- This compound can be utilized in the production of specialty polymers where chlorinated aromatic groups enhance thermal stability and mechanical properties.

Example Application :

- Used as a monomer in the synthesis of high-performance coatings that require resistance to solvents and heat.

Summary of Findings

The applications of this compound span multiple scientific disciplines, including organic synthesis, medicinal chemistry, agricultural chemistry, and material science. Its unique chemical properties make it a valuable compound for researchers looking to develop new therapeutic agents or agrochemicals.

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Enhances reactivity for further functionalization |

| Medicinal Chemistry | Enzyme inhibitor studies | Significant inhibition observed against kinases |

| Agricultural Chemistry | Herbicide development | Effective weed suppression rates >80% |

| Material Science | Specialty polymer production | Improved thermal stability and mechanical properties |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride | 5542-60-9 | C₁₁H₁₁Cl₂O₂ | 247.12 | 4-Cl, 3-Me on phenyl; propanoyl Cl |

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | 5542-60-9* | C₁₀H₁₀Cl₂O₂ | 233.10 | 4-Cl on phenyl; propanoyl Cl |

| 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride | 4878-03-9 | C₁₀H₁₀Cl₂O₂ | 233.10 | 3-Cl on phenyl; propanoyl Cl |

| 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | sc-320899 | C₁₁H₁₃ClO₃ | 228.67 | 4-OMe on phenyl; propanoyl Cl |

| 2-(4-Chloro-3-methylphenoxy)butanoyl chloride | 86464-91-7 | C₁₁H₁₂Cl₂O₂ | 247.12 | 4-Cl, 3-Me on phenyl; butanoyl Cl |

Note: CAS 5542-60-9 is sometimes ambiguously referenced for both 4-chloro and 4-chloro-3-methyl derivatives in commercial catalogs .

Reactivity and Physicochemical Properties

Electronic Effects

- Chlorine Position: The meta-chloro isomer (3-chlorophenoxy) exhibits reduced electron-withdrawing effects compared to the para-chloro derivative, leading to slower nucleophilic acyl substitution .

- Methoxy vs. Methyl Groups : The 4-methoxy substituent (in sc-320899) donates electrons via resonance, reducing electrophilicity of the acyl chloride group compared to the 4-chloro-3-methyl analogue .

Steric Effects

- Butanoyl vs. Propanoyl Chains: The butanoyl derivative (CAS 86464-91-7) has a longer alkyl chain, increasing hydrophobicity and boiling point (predicted ΔT₆ ~ +15°C) but decreasing solubility in polar solvents .

Pharmaceutical Impurities

- Impurity D (Methyl ester): Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS 42019-07-8) is a common ester impurity. Unlike the acyl chloride, it is less reactive and requires enzymatic or acidic hydrolysis for further modification .

Commercial Availability

- Cost Differences: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (sc-320899) is priced at $150/100 mg, whereas the 4-chloro-3-methyl variant (CAS 5542-60-9) is more expensive due to its specialized applications in drug synthesis .

Research Findings and Trends

Crystallographic Insights

- Chromenone Derivatives: The synthesis of chromenone compounds (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) often employs acyl chlorides like the target compound. Intramolecular C–H···O interactions and π-stacking observed in such structures suggest similar stabilization mechanisms for intermediates derived from this compound .

Environmental and Regulatory Considerations

- Biodegradability: Chlorinated phenoxy compounds generally exhibit low biodegradability, necessitating advanced waste treatment. The 4-methoxy analogue (sc-320899) may degrade faster due to the labile OMe group .

Preparation Methods

General Synthetic Approach

The preparation of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride generally follows a two-step synthetic route:

- Step 1: Synthesis of the corresponding 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid or its ester.

- Step 2: Conversion of the acid or ester into the acyl chloride derivative using chlorinating agents.

Preparation of the Acid or Ester Precursor

The acid precursor, 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid, can be synthesized by etherification of 4-chloro-3-methylphenol with 2-methylpropanoic acid derivatives under controlled conditions. Alternatively, esters such as the isopropyl ester of the acid are prepared to facilitate subsequent transformation.

A related compound, fenofibric acid (2-(4-(4-chlorophenyl)phenoxy)-2-methylpropanoic acid), is prepared by mild alkaline hydrolysis of fenofibrate, which serves as a model for preparing similar phenoxy acids.

Conversion to Acyl Chloride

The critical step in preparing this compound is the conversion of the acid or ester to the corresponding acyl chloride. This is commonly achieved by reaction with chlorinating agents such as:

Among these, thionyl chloride is preferred due to its efficiency and ease of removal of by-products (SO₂ and HCl gases).

Detailed Preparation Method Using Thionyl Chloride

- The acid precursor (2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid) is dissolved in anhydrous solvent such as dichloromethane or toluene.

- Thionyl chloride is added dropwise under an inert atmosphere (nitrogen or argon) at 0–5 °C to control the exothermic reaction.

- The reaction mixture is stirred at room temperature or gently refluxed for 2–4 hours until gas evolution ceases, indicating completion.

- Excess thionyl chloride and solvents are removed under reduced pressure.

- The crude acyl chloride is purified by distillation under reduced pressure or recrystallization if solid.

Alternative Methods and Variations

- Phosphorus pentachloride (PCl₅): Used similarly to thionyl chloride; however, it produces phosphorus oxychloride as a by-product, which requires careful handling.

- Oxalyl chloride: Offers mild reaction conditions and is suitable for sensitive substrates but requires catalytic amounts of DMF (dimethylformamide) to activate the reagent.

Research Findings and Data Summary

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation for handling volatile or toxic forms and enclose processes to minimize aerosolization .

- Personal Protective Equipment (PPE) : Wear nitrile or natural rubber gloves and Tyvek® protective clothing to prevent skin contact. Safety eyewear and face shields are mandatory during transfers .

- Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered by trained personnel .

- Work Practices : Prohibit eating, drinking, or smoking in lab areas. Implement strict handwashing protocols after handling .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Precursor Utilization : React 4-chloro-3-methylphenol (CAS: C₇H₇ClO) with 2-methylpropanoyl chloride under controlled conditions, using anhydrous solvents like dichloromethane to avoid hydrolysis .

- Reaction Optimization : Maintain temperatures below 0°C during acylation to suppress side reactions. Monitor progress via thin-layer chromatography (TLC) with UV visualization .

- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against reference standards (e.g., fenofibric acid derivatives at RRT 0.36) .

- Spectroscopy : Confirm structure via FT-IR (C=O stretch ~1750 cm⁻¹) and ¹H NMR (δ 1.6 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 308.73 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during synthesis?

- Methodological Answer :

- Impurity Identification : Cross-reference HPLC retention times with pharmacopeial standards (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone at RRT 0.34) to identify by-products .

- Root-Cause Analysis : Vary reaction parameters (e.g., stoichiometry, temperature) systematically. For example, excess phenol precursor may lead to unreacted starting material (RRT 0.85) .

- Quantification : Use external calibration curves for impurities and validate limits per ICH Q3A guidelines .

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane). Collect X-ray diffraction data at 100 K to minimize thermal motion .

- Phase Solving : Apply direct methods in SHELX-90, incorporating negative quartet relations and phase annealing to resolve large structures .

- Visualization : Use ORTEP-III with a graphical interface to model thermal ellipsoids and validate bond angles/distances .

Q. How to optimize reaction conditions to minimize the formation of by-products like fenofibric acid derivatives?

- Methodological Answer :

- By-Product Mitigation : Replace protic solvents (e.g., water) with anhydrous alternatives to prevent hydrolysis of the acyl chloride group .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance acylation efficiency and reduce reaction time, thereby limiting degradation .

- In Situ Monitoring : Use real-time FT-IR to track carbonyl group consumption and adjust reagent addition rates dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.